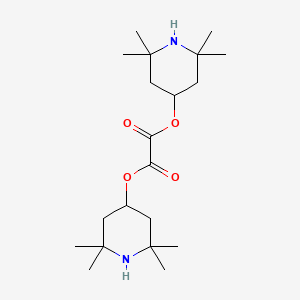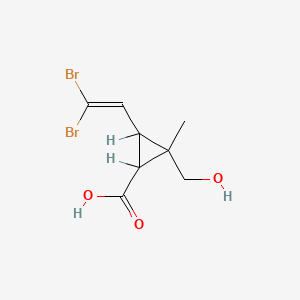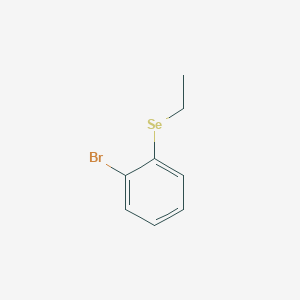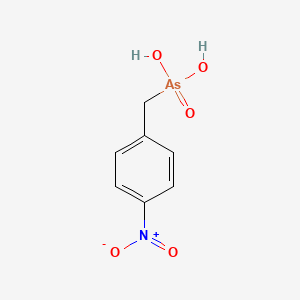
Bis(2,2,6,6-tetramethylpiperidin-4-yl) ethanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2,6,6-tetramethylpiperidin-4-yl) ethanedioate is a chemical compound known for its applications in various fields, including polymer stabilization and UV protection. This compound is a hindered amine light stabilizer (HALS), which helps in preventing the degradation of polymers by ultraviolet light.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,6,6-tetramethylpiperidin-4-yl) ethanedioate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with ethanedioic acid (oxalic acid). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to achieve the desired yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through various techniques such as crystallization and filtration to obtain a high-purity compound suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,2,6,6-tetramethylpiperidin-4-yl) ethanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield nitroxyl radicals, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperidine derivatives .
Applications De Recherche Scientifique
Bis(2,2,6,6-tetramethylpiperidin-4-yl) ethanedioate has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation by UV light.
Biology: The compound is studied for its potential antioxidant properties and its ability to protect biological molecules from oxidative damage.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a protective agent in drug formulations.
Industry: It is widely used in the plastics industry as a UV stabilizer to enhance the durability and lifespan of plastic products
Mécanisme D'action
The mechanism of action of Bis(2,2,6,6-tetramethylpiperidin-4-yl) ethanedioate involves its ability to scavenge free radicals and deactivate reactive oxygen species. This compound acts as a heat controller and reacts with phenolic antioxidants incorporated in polymers, thereby preventing the degradation of the material. It also blocks calcium channels and acts as an antagonist at nicotinic acetylcholine receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
- Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate
- 2,2,6,6-Tetramethylpiperidine
Uniqueness
Bis(2,2,6,6-tetramethylpiperidin-4-yl) ethanedioate is unique due to its specific structure, which provides enhanced stability and effectiveness as a UV stabilizer compared to other similar compounds. Its ability to act as a heat controller and its interaction with phenolic antioxidants make it particularly valuable in applications requiring long-term stability and protection .
Propriétés
| 82780-69-6 | |
Formule moléculaire |
C20H36N2O4 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
bis(2,2,6,6-tetramethylpiperidin-4-yl) oxalate |
InChI |
InChI=1S/C20H36N2O4/c1-17(2)9-13(10-18(3,4)21-17)25-15(23)16(24)26-14-11-19(5,6)22-20(7,8)12-14/h13-14,21-22H,9-12H2,1-8H3 |
Clé InChI |
GMHDUYXGKJNFHH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)OC(=O)C(=O)OC2CC(NC(C2)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-Hydroxy-4-(4-hydroxyphenyl)cyclohexyl]butanoic acid](/img/structure/B14421038.png)
![2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine](/img/structure/B14421043.png)

![2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14421050.png)
![(1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14421054.png)


